

Spectroscopic and Synthetic Profile of 1,1-Dibromoformaldoxime: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

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This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of **1,1-Dibromoformaldoxime** (CAS No. 74213-24-4), a key reagent in the synthesis of novel heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

1,1-Dibromoformaldoxime is a white crystalline solid with a molecular formula of CHBr_2NO and a molecular weight of 202.83 g/mol. [1] It is recognized for its utility as a precursor to bromonitrile oxide, a reactive intermediate in 1,3-dipolar cycloaddition reactions for constructing isoxazole and isoxazoline rings. [2]

Property	Value	Reference
CAS Number	74213-24-4	[3]
Molecular Formula	CHBr_2NO	[1]
Molecular Weight	202.83 g/mol	[1]
Melting Point	65-66 °C	[3]
Physical Form	White crystalline solid	

Synthesis Protocol

A general and effective procedure for the synthesis of **1,1-Dibromoformaldoxime** has been well-documented.[3] The process involves the initial formation of an oxime from glyoxylic acid, followed by a bromination step.

Materials:

- Glyoxylic acid
- Hydroxylamine hydrochloride
- Sodium bicarbonate
- Dichloromethane
- Bromine
- Magnesium sulfate
- Hexane

Procedure:

- Hydroxylamine hydrochloride (10 mmol) is added to a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol). The mixture is stirred for 24 hours at room temperature.[3]
- Sodium bicarbonate (20 mmol) is then slowly added, followed by the addition of dichloromethane (60 mL).[3]
- The two-phase mixture is cooled to 6 °C, and bromine (1 mL) is added dropwise over 20 minutes with vigorous stirring.[3]
- Stirring is continued for an additional 3 hours after the bromine addition is complete.[3]
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (50 mL).[3]

- The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
- The resulting residue is recrystallized from hexane (50 mL) to yield **1,1-Dibromoformaldoxime** as a white crystalline product.[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **1,1-Dibromoformaldoxime**. The primary sources for comprehensive vibrational and mass spectrometric data are based on in-depth studies of dihaloformaldoximes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ^1H and ^{13}C NMR data for **1,1-Dibromoformaldoxime** are not readily available in publicly accessible databases. The expected spectra would, however, provide key structural information.

Table 1: Expected NMR Spectroscopic Data

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Inferred Structural Information
^1H	Single resonance	Singlet (s)	Corresponds to the single proton of the oxime hydroxyl group (-NOH).
^{13}C	Single resonance	Singlet (s)	Represents the single carbon atom bonded to the two bromine atoms and the oxime nitrogen.

Infrared (IR) Spectroscopy

A complete vibrational analysis of **1,1-Dibromoformaldoxime** has been conducted, providing insight into its molecular structure and bonding.[4] The key vibrational modes are summarized

below.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Reference
Data not available	O-H stretch	[4]
Data not available	C=N stretch	[4]
Data not available	N-O stretch	[4]
Data not available	C-Br stretch	[4]

Note: Specific peak positions are detailed in the work by Pasinszki and Westwood, but are not publicly available.

Mass Spectrometry (MS)

Photoionization mass spectroscopy has been used to study the fragmentation pattern of **1,1-Dibromoformaldoxime**.^[4] This technique provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.

Table 3: Mass Spectrometry (MS) Data

m/z	Ion Assignment	Inferred Structural Information	Reference
~201/203/205	[CHBr ₂ NO] ⁺ (Molecular Ion)	Confirms the molecular weight, with the isotopic pattern characteristic of two bromine atoms.	[4]
Data not available	Fragment ions	Indicates potential fragmentation pathways, such as the loss of bromine or other small neutral molecules.	[4]

Note: Detailed fragmentation data is available in the cited literature but is not publicly accessible.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for **1,1-Dibromoformaldoxime** are not detailed in the available literature, standard methodologies for obtaining spectroscopic data for organic compounds are applicable.

NMR Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300-500 MHz).
- Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

IR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, attenuated total

reflectance (ATR) can be used for the solid sample directly.

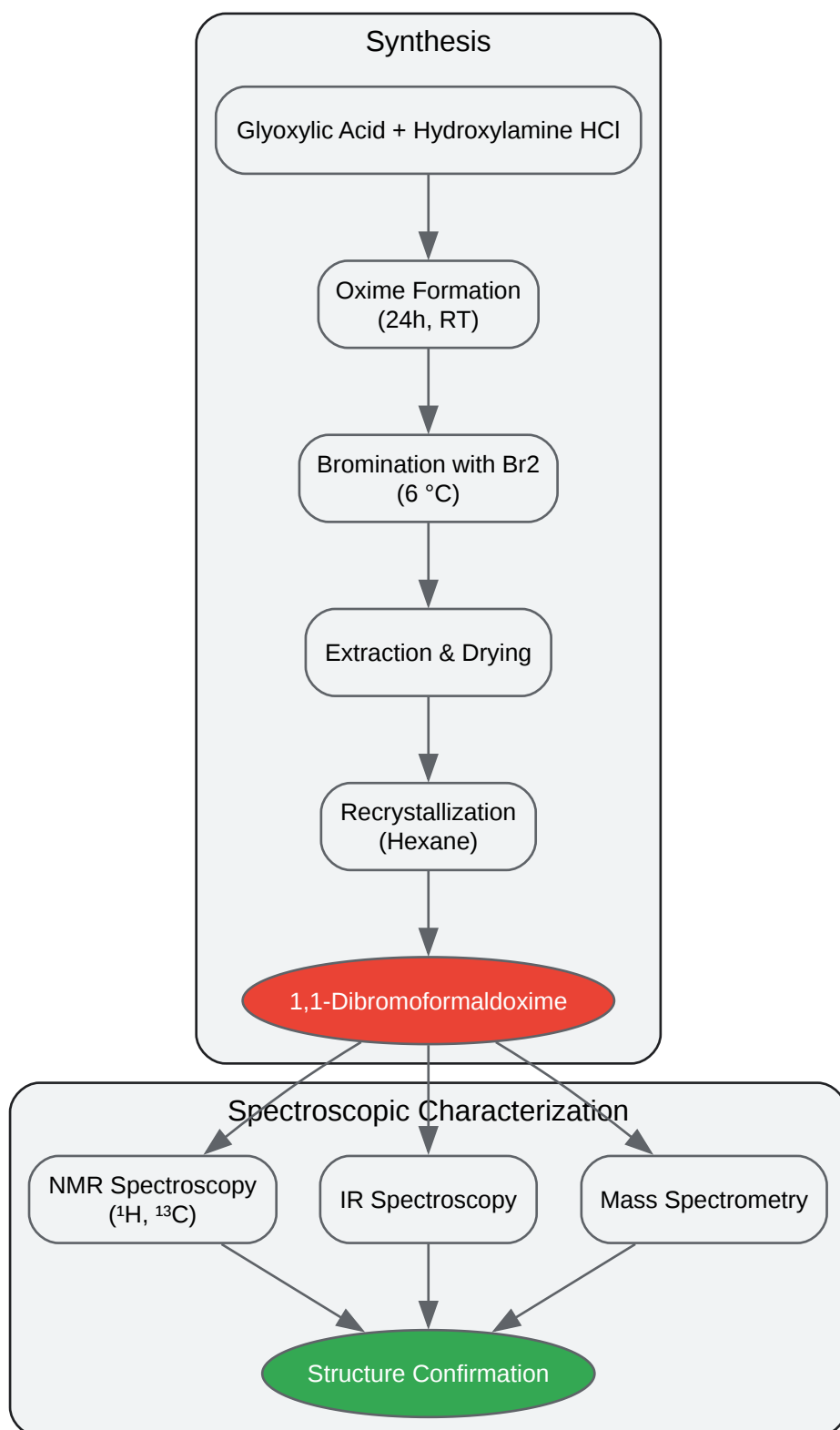
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).

Mass Spectrometry:

- Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Employ a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of bromine-containing fragments.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of **1,1-Dibromoformaldoxime**.



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